molecular formula C9H5FO3S B13014632 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13014632
M. Wt: 212.20 g/mol
InChI Key: ONTNTMCGIUIDJA-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at position 5, a hydroxyl group at position 3, and a carboxylic acid moiety at position 2. This structure combines lipophilic (fluorine, aromatic system) and hydrophilic (hydroxyl, carboxylic acid) functionalities, making it a candidate for diverse biological applications, including medicinal chemistry and drug design. The fluorine atom enhances metabolic stability and membrane permeability, while the hydroxyl group may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C9H5FO3S

Molecular Weight

212.20 g/mol

IUPAC Name

5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5FO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

ONTNTMCGIUIDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the treatment of aryl-substituted ketene dithioacetal monoxide with trifluoromethanesulfonic anhydride in the presence of potassium carbonate in toluene, followed by the addition of ethanolamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 5-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.

    Reduction: Formation of 5-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with target proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzo[b]thiophene scaffold is highly tunable, with substituents significantly altering lipophilicity, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Parameters
Compound Name Substituents Key Features Biological Relevance
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 5-F, 3-OH, 2-COOH Enhanced solubility (OH), moderate lipophilicity (F), H-bond donor capacity Potential anticancer/antimicrobial roles
5-Trifluoromethylbenzo[b]thiophene-2-carboxylic acid 5-CF₃, 2-COOH High lipophilicity (CF₃), electron-withdrawing effect Plant disease control compositions
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 7-Cl, 3-OH, 2-COOH Cl increases lipophilicity; OH improves solubility Structural similarity (94%) to target compound
5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 5-Cl, 3-CH₃, 2-COOH Methyl group enhances lipophilicity; reduced H-bond capacity Antibacterial applications
5-(4-Fluorophenyl)-3-tosylaminothiophene-2-carboxylic acid 5-Ph-F, 3-NH(SO₂Tol), 2-COOH Sulfonamide group improves protein binding; aromatic F enhances stability Enzyme inhibition potential
Key Observations:
  • Lipophilicity : The trifluoromethyl group (CF₃) in 5-Trifluoromethyl derivatives confers the highest lipophilicity, followed by chloro (Cl) and methyl (CH₃) groups. The hydroxyl (OH) group reduces lipophilicity but increases aqueous solubility .
  • Bioactivity: Thiophene-2-carboxylic acid amides (e.g., tosylamino derivatives) exhibit enhanced antiproliferative activity due to sulfonamide-protein interactions . In contrast, 3-hydroxy derivatives may target oxidative stress pathways .
  • Metabolic Stability: Fluorine substitution (5-F) improves resistance to cytochrome P450-mediated degradation compared to non-halogenated analogs .
Antiproliferative Activity:
  • Thiophene-2-carboxylic acid derivatives (e.g., N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid) demonstrate potent antiproliferative effects against A431 carcinoma cells, with LD₅₀ values correlating with calculated logP (clogP). Thiophene analogs generally outperform furan analogs due to higher lipophilicity and membrane permeability .
  • The hydroxyl group in 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid may limit cell penetration compared to methyl or CF₃-substituted analogs but could improve target specificity in hydrophilic environments .
Antimicrobial Activity:
  • Brominated and chlorinated benzo[b]thiophenes (e.g., 5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid) show broad-spectrum antibacterial and antifungal activity, attributed to halogen-induced disruption of microbial membranes .
  • 3-Hydroxy derivatives, such as the target compound, may exhibit dual functionality: carboxylic acid moieties chelate metal ions essential for microbial enzymes, while hydroxyl groups generate reactive oxygen species .

Biological Activity

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and hydroxyl group, which significantly influence its biological activity. The presence of the fluorine atom enhances the binding affinity to specific biological targets, while the hydroxyl and carboxylic acid groups facilitate interactions through hydrogen bonding. These structural characteristics are crucial for its medicinal properties.

Research indicates that 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. The following table summarizes key findings related to its mechanisms of action:

Target Enzyme Inhibition Type IC50 Value (µM) Biological Effect
Dyrk1ACompetitive0.833Impaired cell cycle progression
Dyrk1BCompetitive0.740Induction of apoptosis
Clk1Competitive1.000Cell cycle arrest in G2/M phase

These enzymes are implicated in various cellular processes, including cell proliferation and survival, making them critical targets for cancer therapies.

Anticancer Activity

The compound has shown promise as a multi-targeted anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines while sparing non-tumor cells. For instance, compounds derived from 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid have been reported to increase levels of cleaved caspase-3 and Bax proteins while decreasing Bcl-2 expression, which is associated with enhanced apoptotic activity .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways could be leveraged for treating conditions such as asthma and allergic reactions .

Case Studies

  • Inhibition of Kinases : A study highlighted the compound's selective inhibition of Dyrk1A and Dyrk1B kinases, which play roles in cellular aging and cancer progression. The results indicated significant potency against these targets, suggesting potential applications in treating age-related diseases .
  • Cell Cycle Analysis : Research examining the effects of this compound on cell cycle distribution found that it effectively retained cells in the G2/M phase, indicating a possible mechanism for its anticancer effects .

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